Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

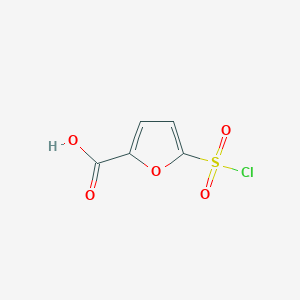

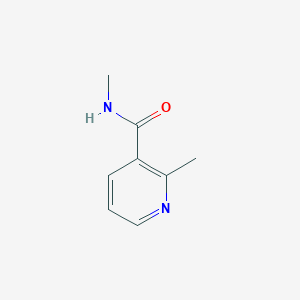

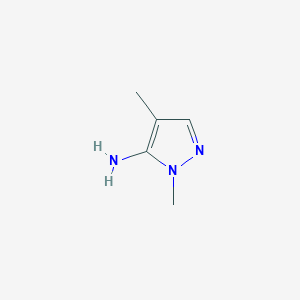

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a chemical compound with the CAS Number: 60178-98-5 . It has a molecular weight of 170.17 and its IUPAC name is ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The molecular formula of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is C7H10N2O3 . The InChI code for this compound is 1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) .Physical And Chemical Properties Analysis

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 380.9±37.0 °C at 760 mmHg . The flash point is 184.2±26.5 °C .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Synthesis and Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates, similar to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. One of the compounds in this category demonstrated significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).

Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis : The cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with compounds including ethyl 5-aminoimidazole-4-carboxylate hydrochloride resulted in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, indicating the versatility of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in synthesizing diverse structures (M. V. Goryaeva et al., 2009).

1H-pyrazolo[3,2-c]-s-triazoles and Azamethine Dyes Synthesis : Ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate, a related compound, was used in the condensation with aldehydes and acid chlorides, leading to the synthesis of ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylates and a range of azamethine dyes. This underscores the potential application of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in dye synthesis (J. Bailey, 1977).

Selective Fluorination in Organic Synthesis : The fluorination of ethyl 1-methylpyrazole-4-carboxylate, a structurally related compound, with poly(hydrogen fluoride)-pyridine-triethylamine complex under electrolytic anodic oxidation produced new fluorinated derivatives. This illustrates the role of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in selective fluorination processes (K. Makino & H. Yoshioka, 1988).

Safety And Hazards

This compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUEVONCXSOKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514956 |

Source

|

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate | |

CAS RN |

60178-92-9 |

Source

|

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)